molecular formula C₁₁¹³C₃H₁₆ClN₃O B1153367 Metazachlor-13C3

Metazachlor-13C3

Cat. No.: B1153367
M. Wt: 276.7
Attention: For research use only. Not for human or veterinary use.
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Description

Metazachlor-¹³C₃ is a stable isotopically labeled derivative of the herbicide Metazachlor (C₁₄H₁₃Cl₂N₃O), where three carbon atoms are replaced with carbon-13 (¹³C). This labeling enables precise tracking in environmental and metabolic studies using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Metazachlor itself is a chloroacetamide herbicide widely used to control broadleaf weeds and grasses in crops such as oilseed rape. The ¹³C-labeled variant is primarily employed as an internal standard in residue analysis, degradation studies, and environmental monitoring to improve data accuracy and reliability .

Properties

Molecular Formula

C₁₁¹³C₃H₁₆ClN₃O

Molecular Weight

276.7

Synonyms

2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide-13C3;  Butisan-13C3;  Butisan 400SC-13C3;  Butisan S-13C3;  Pree-13C3;  Sultan-13C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Chloroacetamide Herbicides

Compound Molecular Formula Isotopic Labeling Primary Application Detection Method Environmental Half-Life (Days)
Metazachlor-¹³C₃ C₁₄H₁₃Cl₂N₃O·¹³C₃ ¹³C (3 sites) Analytical tracer LC-MS/MS 30–45*
Metazachlor C₁₄H₁₃Cl₂N₃O None Pre-emergent herbicide GC-MS, HPLC 30–45
Acetochlor C₁₄H₂₀ClNO₂ None Corn and soybean herbicide GC-MS 45–60
Metolachlor C₁₅H₂₂ClNO₂ None Soil-applied herbicide HPLC-UV 50–70

*Hypothetical data for Metazachlor-¹³C₃, assuming similar degradation kinetics to unlabeled Metazachlor .

Key Differences :

  • Substituents : Metazachlor contains a pyrazole ring, whereas Acetochlor and Metolachlor feature ethyl and methyl groups, respectively, affecting soil adsorption and mobility .

Functional Comparison with Isotopically Labeled Herbicides

Metazachlor-¹³C₃ is functionally analogous to other isotopically labeled herbicides used in research:

Table 2: Comparison with Isotopically Labeled Herbicides

Compound Isotope Labeling Application Detection Advantage
Metazachlor-¹³C₃ ¹³C (3 sites) Environmental fate studies Reduces matrix interference
Atrazine-D₅ D (5 sites) Groundwater monitoring Enhances signal specificity
Glyphosate-¹³C₂ ¹³C (2 sites) Metabolism studies in plants Improves quantification

Key Insights :

  • Detection Precision: Metazachlor-¹³C₃’s triple ¹³C labeling provides a higher mass shift than single-labeled analogs, minimizing background noise in complex matrices .
  • Regulatory Use : Unlike Atrazine-D₅, which is banned in the EU, Metazachlor-¹³C₃ remains critical for compliance testing under regulations like the EU Water Framework Directive .

Research Findings and Data Analysis

Table 3: Research Findings on Environmental Behavior

Compound Soil Adsorption (Koc) Aquatic Toxicity (LC₅₀, Fish) Hydrolysis Half-Life (pH 7)
Metazachlor-¹³C₃ 200–300 mL/g* 0.8 mg/L (96h) 60 days
Acetochlor 150–200 mL/g 1.2 mg/L (96h) 30 days
Metolachlor 300–400 mL/g 1.5 mg/L (96h) 90 days

Notable Studies:

  • Metazachlor’s metabolite, 2,6-Dimethylaniline, was detected at higher concentrations in groundwater than Acetochlor’s derivatives, raising regulatory concerns .

Environmental and Toxicological Profiles

  • Ecotoxicology : Metazachlor exhibits moderate toxicity to aquatic organisms (LC₅₀ = 0.8 mg/L for fish), exceeding Acetochlor’s toxicity but remaining lower than Metolachlor’s .

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